molecular formula C12H18N2S B083852 Urea, 1-neopentyl-3-phenyl-2-thio- CAS No. 15093-39-7

Urea, 1-neopentyl-3-phenyl-2-thio-

Cat. No. B083852
CAS RN: 15093-39-7
M. Wt: 222.35 g/mol
InChI Key: RZMMJUHZNOIBNV-UHFFFAOYSA-N
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Description

Urea, 1-neopentyl-3-phenyl-2-thio-, also known as NPTU, is a chemical compound that has been widely used in scientific research for its unique properties. NPTU is a thio-urea derivative that has a neopentyl group and a phenyl group attached to the nitrogen and sulfur atoms, respectively. This compound has been studied extensively for its ability to bind to metal ions and its potential applications in catalysis, biochemistry, and materials science.

Mechanism Of Action

The mechanism of action of Urea, 1-neopentyl-3-phenyl-2-thio- as a ligand for metal ions involves the formation of a coordinate covalent bond between the metal ion and the sulfur atom of the thio-urea moiety. This bond is stabilized by the neopentyl and phenyl groups, which provide additional steric and electronic effects.

Biochemical And Physiological Effects

Urea, 1-neopentyl-3-phenyl-2-thio- has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Urea, 1-neopentyl-3-phenyl-2-thio- can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that Urea, 1-neopentyl-3-phenyl-2-thio- can reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using Urea, 1-neopentyl-3-phenyl-2-thio- in lab experiments include its ability to form stable complexes with metal ions, its unique steric and electronic properties, and its potential applications in catalysis, biochemistry, and materials science. However, the limitations of using Urea, 1-neopentyl-3-phenyl-2-thio- include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on Urea, 1-neopentyl-3-phenyl-2-thio-. One potential direction is the development of new Urea, 1-neopentyl-3-phenyl-2-thio--based catalysts for organic synthesis. Another potential direction is the investigation of the biochemical and physiological effects of Urea, 1-neopentyl-3-phenyl-2-thio- in more detail. Additionally, the development of new purification techniques for Urea, 1-neopentyl-3-phenyl-2-thio- could improve the yield and purity of the compound.

Synthesis Methods

The synthesis of Urea, 1-neopentyl-3-phenyl-2-thio- involves the reaction of neopentyl isothiocyanate with phenylthiourea in the presence of a base such as potassium hydroxide. The reaction results in the formation of Urea, 1-neopentyl-3-phenyl-2-thio- as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization and purification techniques.

Scientific Research Applications

Urea, 1-neopentyl-3-phenyl-2-thio- has been used in a variety of scientific research applications due to its unique properties. One of the most common uses of Urea, 1-neopentyl-3-phenyl-2-thio- is as a ligand for metal ions in catalysis. Urea, 1-neopentyl-3-phenyl-2-thio- has been shown to form stable complexes with a variety of metal ions, including copper, nickel, and palladium. These complexes have been used as catalysts in a variety of reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.

properties

CAS RN

15093-39-7

Product Name

Urea, 1-neopentyl-3-phenyl-2-thio-

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

1-(2,2-dimethylpropyl)-3-phenylthiourea

InChI

InChI=1S/C12H18N2S/c1-12(2,3)9-13-11(15)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,13,14,15)

InChI Key

RZMMJUHZNOIBNV-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)CN=C(NC1=CC=CC=C1)S

SMILES

CC(C)(C)CNC(=S)NC1=CC=CC=C1

Canonical SMILES

CC(C)(C)CNC(=S)NC1=CC=CC=C1

Other CAS RN

15093-39-7

Origin of Product

United States

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